N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
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Overview
Description
N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a complex organic compound that features a unique combination of pyridine, acenaphthylene, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyridin-2-ylsulfanyl intermediate: This step involves the reaction of pyridine-2-thiol with an appropriate halogenated acenaphthylene derivative under basic conditions.
Coupling with benzenesulfonamide: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the acenaphthylene moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are typically employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acenaphthylene derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The pyridin-2-ylsulfanyl group can interact with metal ions or enzymes, potentially inhibiting their activity. The benzenesulfonamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzenesulfonamide: Lacks the acenaphthylene moiety.
N-(acenaphthylen-1-yl)benzenesulfonamide: Lacks the pyridin-2-ylsulfanyl group.
N-(pyridin-2-ylsulfanyl)benzenesulfonamide: Lacks the acenaphthylene moiety.
Uniqueness
N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-pyridin-2-ylsulfanyl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S2/c26-29(27,17-10-2-1-3-11-17)25-22-18-12-6-8-16-9-7-13-19(21(16)18)23(22)28-20-14-4-5-15-24-20/h1-15,22-23,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZOKZPKGIRAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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